5-(2-Aminoethyl)thiophene-2-sulfonamide

Descripción general

Descripción

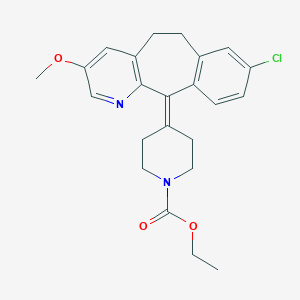

5-(2-Aminoethyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C6H10N2O2S2 and a molecular weight of 206.29 . It is used for proteomics research .

Molecular Structure Analysis

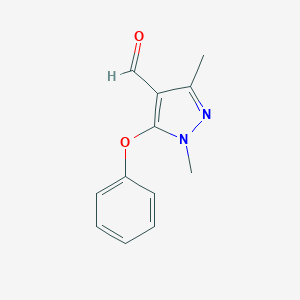

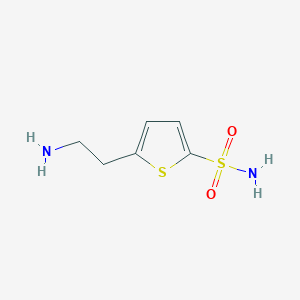

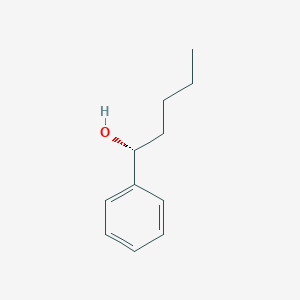

The molecular structure of 5-(2-Aminoethyl)thiophene-2-sulfonamide consists of a thiophene ring attached to an aminoethyl group and a sulfonamide group . The SMILES string representation of the molecule isNCCc1ccc(s1)S(N)(=O)=O .

Aplicaciones Científicas De Investigación

Pharmacology

5-(2-Aminoethyl)thiophene-2-sulfonamide: is explored in pharmacology for its potential as a carbonic anhydrase inhibitor . These inhibitors are crucial in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness. The compound’s ability to interact with carbonic anhydrase isoenzymes could lead to the development of new therapeutic agents.

Medical Research

In medical research, this compound has been evaluated for its role in colorectal cancer detection . It has shown promise as a nuclear imaging probe that binds with carbonic anhydrase IX under hypoxic conditions, which is a characteristic of tumor tissues .

Biochemistry

In the field of biochemistry, 5-(2-Aminoethyl)thiophene-2-sulfonamide is utilized for proteomics research . Its interactions with proteins can be studied to understand protein functions and to identify potential targets for drug development .

Industrial Applications

While specific industrial applications of this compound are not detailed in the available literature, compounds like it are often used in the synthesis of more complex molecules . These can serve as intermediates in the production of dyes, resins, and other polymers .

Environmental Science

Research into the environmental impact of sulfonamides, including 5-(2-Aminoethyl)thiophene-2-sulfonamide , is significant. These studies often focus on the biodegradability and toxicity of such compounds, as well as their long-term effects on ecosystems .

Chemical Research

The chemical properties of 5-(2-Aminoethyl)thiophene-2-sulfonamide , such as its molecular weight and structural formula , are of interest in chemical research. Understanding these properties is essential for the synthesis and application of the compound in various chemical reactions .

Analytical Chemistry

This compound is also relevant in analytical chemistry, where it may be used as a reference standard in chromatography and mass spectrometry to ensure the accuracy of analytical methods .

Mecanismo De Acción

Propiedades

IUPAC Name |

5-(2-aminoethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S2/c7-4-3-5-1-2-6(11-5)12(8,9)10/h1-2H,3-4,7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZFXEBUKQSRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406974 | |

| Record name | 5-(2-aminoethyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Aminoethyl)thiophene-2-sulfonamide | |

CAS RN |

109213-13-0 | |

| Record name | 5-(2-aminoethyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-(2-Aminoethyl)thiophene-2-sulfonamide interact with its target and what are the downstream effects?

A1: 5-(2-Aminoethyl)thiophene-2-sulfonamide (ATS) targets Carbonic Anhydrase IX (CA9), an enzyme overexpressed in hypoxic conditions often found in solid tumors []. While the exact mechanism wasn't detailed in the study, sulfonamides are known CA9 inhibitors. By binding to CA9, ATS potentially disrupts the enzyme's activity, which could lead to a decrease in tumor cell survival and growth.

Q2: What is the relationship between serum CA9 levels and tumor CA9 expression in colorectal cancer patients?

A2: The study found a correlation between serum CA9 levels and tumor CA9 levels in different stages of colorectal cancer patients []. This suggests that measuring serum CA9 could be a potential tool for diagnosing CA9 expression in colorectal cancer clinical practice.

Q3: How effective was the indium-111 labeled ATS as a nuclear imaging probe for colorectal cancer in the study?

A3: The study used indium-111 labeled ATS in a mouse model with colorectal cancer. They observed a significantly enhanced radioisotope signal in the tumors of mice injected with the labeled ATS compared to the control group []. This suggests that radioisotope-labeled ATS could be a promising tool for nuclear medicine imaging in colorectal cancer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)

![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)